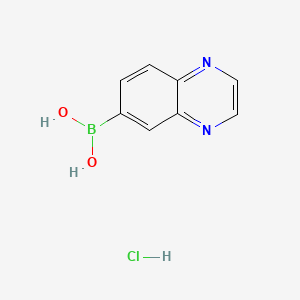

Quinoxalin-6-ylboronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinoxalin-6-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUKKXQGTXCLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662802 | |

| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852362-25-5 | |

| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Quinoxalin-6-ylboronic acid hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous marketed drugs, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and antibacterial properties.[1][2] The introduction of a boronic acid moiety onto the quinoxaline scaffold, yielding compounds like Quinoxalin-6-ylboronic acid hydrochloride, creates a versatile building block for drug discovery and development.[3]

This technical guide provides an in-depth overview of the synthesis and characterization of this compound. The boronic acid functional group makes this compound an essential intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex pharmaceutical molecules. This document outlines a probable synthetic pathway, detailed experimental protocols for synthesis and characterization, and presents key analytical data in a structured format.

Physicochemical Properties

This compound is a solid compound at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 852362-25-5 | [4] |

| Molecular Formula | C₈H₈BClN₂O₂ | [4] |

| Molecular Weight | 210.43 g/mol | |

| Alternate Name | 6-quinoxalinylboronic acid hydrochloride | [4] |

| Purity | Typically ≥98% | |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C under an inert atmosphere | |

| InChI Key | YOUKKXQGTXCLHT-UHFFFAOYSA-N |

Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process. A common and effective strategy involves the creation of the quinoxaline ring system first, followed by the introduction of the boronic acid group. The final step is the formation of the hydrochloride salt. The logical workflow for this synthesis is depicted below.

References

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 852362-25-5 [sigmaaldrich.cn]

Spectroscopic Profile of Quinoxalin-6-ylboronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Quinoxalin-6-ylboronic acid hydrochloride, a key building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and application in research and development.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of Quinoxalin-6-ylboronic acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not publicly available | - | - |

Table 2: ¹³C NMR Spectroscopic Data of Quinoxalin-6-ylboronic acid

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Table 3: IR Spectroscopic Data of Quinoxalin-6-ylboronic acid

| Wavenumber (cm⁻¹) | Assignment |

| Data not publicly available | - |

Table 4: Mass Spectrometry Data of Quinoxalin-6-ylboronic acid

| m/z | Assignment |

| Data not publicly available | - |

Note: The absence of specific peak data in the tables is due to its unavailability in the searched public domain resources. The tables are provided as a template for organizing experimentally obtained data.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for quinoxaline derivatives, based on established laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic proton of the hydrochloride may exchange with protic solvents.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆ (or other appropriate deuterated solvent).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Solvent: DMSO-d₆ (or other appropriate deuterated solvent).

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: A range that includes the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: Adjusted to ensure efficient desolvation.

Experimental Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This technical guide serves as a foundational resource for professionals working with this compound. The provided experimental protocols and data presentation framework are intended to facilitate accurate and reproducible spectroscopic analysis, ultimately supporting the advancement of research and development in related fields.

The Genesis of Quinoxaline Boronic Acids: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of quinoxaline boronic acid derivatives, crucial intermediates in the development of novel therapeutics. While a singular, seminal publication marking the "first" synthesis remains elusive in historical literature, the emergence of these compounds is intrinsically linked to the broader development of powerful cross-coupling and borylation methodologies. This document details the inferred early synthetic approaches and provides in-depth protocols for the contemporary methods used in their preparation, including palladium-catalyzed cross-coupling, iridium-catalyzed C-H borylation, and lithiation-borylation techniques. Quantitative data from representative reactions are summarized, and key experimental workflows are visualized to offer a practical resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Emergence of Quinoxaline Boronic Acids

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have made them a focal point of medicinal chemistry research.[1][2][3] The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, revolutionized the synthesis of complex organic molecules.[4] This reaction, which couples an organoboron compound with a halide, necessitated the development of a wide array of boronic acid and ester building blocks, including those of heterocyclic systems.

The synthesis of quinoxaline boronic acids was not marked by a single discovery but rather evolved from the application of established borylation methods to quinoxaline precursors. Early methods likely involved the palladium-catalyzed borylation of haloquinoxalines, a technique that remains a cornerstone of their synthesis today. More recent advancements, such as iridium-catalyzed C-H borylation, have provided more direct and efficient routes to these valuable intermediates.[5][6][7] This guide will detail the primary synthetic strategies for preparing quinoxaline boronic acid derivatives.

Synthetic Methodologies and Experimental Protocols

The synthesis of quinoxaline boronic acids can be broadly categorized into three main approaches: palladium-catalyzed borylation of haloquinoxalines, iridium-catalyzed direct C-H borylation, and lithiation-borylation of quinoxaline.

Palladium-Catalyzed Borylation of Haloquinoxalines (Miyaura Borylation)

This method is a widely used and robust approach for the synthesis of aryl and heteroaryl boronic esters.[8][9][10] It involves the reaction of a haloquinoxaline (typically chloro-, bromo-, or iodo-) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

Materials:

-

Haloquinoxaline (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., potassium acetate (KOAc), 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the haloquinoxaline, bis(pinacolato)diboron, palladium catalyst, and base.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired quinoxaline boronic acid pinacol ester.

-

Quantitative Data Summary: Palladium-Catalyzed Borylation

| Entry | Haloquinoxaline | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloroquinoxaline | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 12 | 75 |

| 2 | 6-Bromoquinoxaline | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 88 |

| 3 | 2-Iodoquinoxaline | Pd(PPh₃)₄ (5) | KOAc | DMSO | 90 | 6 | 92 |

Note: The data presented are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.

Diagram of Palladium-Catalyzed Borylation Workflow

Caption: General workflow for palladium-catalyzed borylation.

Iridium-Catalyzed C-H Borylation

A more recent and atom-economical approach involves the direct borylation of C-H bonds, catalyzed by iridium complexes.[5][6][7] This method avoids the need for pre-functionalized haloquinoxalines. The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered positions.

Experimental Protocol:

-

Materials:

-

Quinoxaline derivative (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.0 - 1.2 equiv)

-

Iridium catalyst (e.g., [Ir(cod)OMe]₂) (1-3 mol%)

-

Ligand (e.g., dtbpy - 4,4'-di-tert-butyl-2,2'-bipyridine) (1-3 mol%)

-

Anhydrous solvent (e.g., THF or octane)

-

-

Procedure:

-

In a glovebox, charge a screw-capped vial with the iridium catalyst and ligand.

-

Add the anhydrous solvent and stir for a few minutes.

-

Add the quinoxaline derivative and bis(pinacolato)diboron.

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).

-

Cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the quinoxaline boronic acid pinacol ester.

-

Quantitative Data Summary: Iridium-Catalyzed C-H Borylation

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Quinoxaline | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Octane | 80 | 16 | 85 (mixture of isomers) |

| 2 | 2-Methylquinoxaline | [Ir(cod)OMe]₂ (2) | dtbpy (4) | THF | 100 | 24 | 78 (at C-6/C-7) |

| 3 | 6-Methoxyquinoxaline | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 18 | 90 (at C-5/C-8) |

Note: The data presented are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.

Diagram of Iridium-Catalyzed C-H Borylation Workflow

Caption: General workflow for iridium-catalyzed C-H borylation.

Lithiation-Borylation

This method involves the deprotonation of a quinoxaline C-H bond using a strong base, typically an organolithium reagent, followed by quenching the resulting lithiated intermediate with a boron electrophile, such as triisopropyl borate.[11][12][13] This approach offers regioselectivity that is complementary to the iridium-catalyzed methods, often directed by the electronic nature of the substituents on the quinoxaline ring.

Experimental Protocol:

-

Materials:

-

Quinoxaline derivative (1.0 equiv)

-

Organolithium base (e.g., n-BuLi or LDA) (1.1 equiv)

-

Boron electrophile (e.g., triisopropyl borate) (1.2 equiv)

-

Anhydrous THF

-

Aqueous acid (for work-up)

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the quinoxaline derivative in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium base dropwise and stir the mixture for a specified time (e.g., 1-2 hours) to allow for complete lithiation.

-

Add the boron electrophile dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting boronic acid can often be used directly or can be converted to the more stable pinacol ester by reaction with pinacol.

-

Quantitative Data Summary: Lithiation-Borylation

| Entry | Substrate | Base | Boron Source | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Methoxyquinoxaline | n-BuLi | B(OiPr)₃ | -78 to rt | 12 | 70 |

| 2 | Quinoxaline | LDA | B(OiPr)₃ | -78 to rt | 12 | 65 (at C-2) |

| 3 | 6-Bromoquinoxaline | n-BuLi | B(OiPr)₃ | -78 to rt | 12 | 82 (at C-5) |

Note: The data presented are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.

Diagram of Lithiation-Borylation Workflow

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 11. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

In-Depth Technical Guide to Quinoxalin-6-ylboronic acid hydrochloride (CAS 852362-25-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and synthetic applications of Quinoxalin-6-ylboronic acid hydrochloride (CAS 852362-25-5). This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex quinoxaline derivatives with a wide range of potential therapeutic applications.

Core Properties and Safety Data

This compound is a solid organic compound. Due to its reactive nature, detailed physical properties such as melting and boiling points are not extensively reported in readily available literature. The primary focus of existing data is on its chemical reactivity and safe handling.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 852362-25-5 |

| Common Name | This compound |

| Synonyms | 6-Quinoxalinylboronic acid hydrochloride, Benzopyrazine-6-boronic acid hydrochloride |

| Molecular Formula | C₈H₈BClN₂O₂ |

| Molecular Weight | 210.43 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C under an inert atmosphere |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Description | Precautionary Statement |

| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H318 / H319 | Causes serious eye damage / irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

Handling and Storage

Proper handling and storage of this compound are crucial to ensure safety and maintain the compound's integrity.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the quinoxaline core and various aryl or heteroaryl partners, leading to the generation of diverse libraries of compounds for drug discovery.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific substrates used.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of quinoxaline derivatives.

Biological Activity of Quinoxaline Derivatives

While this compound itself is primarily a synthetic intermediate with no significant reported direct biological activity, the quinoxaline scaffold it helps to create is a "privileged structure" in medicinal chemistry. Derivatives synthesized using this building block have shown a wide spectrum of pharmacological activities, including:

-

Anticancer: Many quinoxaline derivatives exhibit potent cytotoxic activity against various cancer cell lines.

-

Antimicrobial: The quinoxaline core is found in several compounds with antibacterial and antifungal properties.

-

Antiviral: Certain quinoxaline-based molecules have demonstrated efficacy against a range of viruses.

-

Anti-inflammatory: Some derivatives possess anti-inflammatory properties.

The boronic acid functional group allows for the strategic introduction of diverse substituents at the 6-position of the quinoxaline ring, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Caption: Synthetic utility leading to diverse biological activities.

Conclusion

This compound (CAS 852362-25-5) is a valuable reagent for drug discovery and development. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate extensive libraries of novel quinoxaline derivatives. While the compound itself is not known for direct biological effects, the resulting derivatives are rich in pharmacological potential across various therapeutic areas. Strict adherence to safety and handling protocols is essential when working with this reactive intermediate.

Quinoxalin-6-ylboronic Acid Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-6-ylboronic acid hydrochloride is a key building block in medicinal chemistry and materials science. As with many boronic acid derivatives, its stability is a critical factor for successful synthesis, storage, and application. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, drawing upon available data for the compound and general knowledge of related chemical classes.

Summary of Storage and Stability

Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound. The following table summarizes the key recommendations derived from safety data sheets and general chemical principles.

| Parameter | Recommendation | Rationale & Further Details |

| Storage Temperature | 2°C to 8°C | Refrigeration is recommended to minimize the rate of potential degradation pathways. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Boronic acids can be susceptible to oxidation. Storage under an inert atmosphere minimizes contact with atmospheric oxygen. |

| Moisture | Store in a dry environment. Keep container tightly closed. | The compound is hygroscopic.[1] Hydrolysis of the boronic acid moiety is a primary degradation concern. |

| Light Exposure | Protect from light. | While specific photostability data for this compound is limited, quinoxaline derivatives can be susceptible to photodegradation.[1] |

| Physical Form | Solid | The compound is typically supplied and stored as a solid. |

Key Stability Considerations

Hydrolytic Stability

Boronic acids are known to have limited hydrolytic stability.[2] The boron atom is electrophilic and susceptible to nucleophilic attack by water, which can lead to deboronation. The hydrochloride salt form of the title compound may influence its hygroscopicity and subsequent stability in the presence of moisture. It is crucial to handle the compound in a dry environment and ensure that storage containers are well-sealed.

Oxidative Stability

Oxidative degradation is a common pathway for boronic acids, often leading to the formation of the corresponding phenol.[3][4] This process can be accelerated by the presence of oxidizing agents. Storage under an inert atmosphere is a key measure to mitigate oxidative degradation.[3]

Thermal Stability

While specific data on the thermal decomposition of this compound is not available, some quinoxaline derivatives have been shown to possess good thermal stability.[5] However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis and oxidation. Therefore, adhering to the recommended refrigerated storage is advisable.

Photostability

Quinoxaline-based materials can be prone to degradation upon exposure to light.[1] This can lead to discoloration and the formation of impurities, potentially affecting experimental outcomes. It is good practice to store the compound in an amber vial or in a light-proof container.

Potential Degradation Pathway

Based on the known degradation mechanisms of boronic acids, a likely degradation pathway for this compound involves oxidative deboronation. This process would lead to the formation of 6-hydroxyquinoxaline hydrochloride and boric acid.

Caption: Potential Oxidative Degradation Pathway.

Experimental Considerations

Given the stability profile of this compound, researchers should consider the following during its use:

-

Handling: Whenever possible, handle the compound under an inert atmosphere, for example, in a glove box. Minimize its exposure to ambient air and moisture.

-

Solvent Choice: For reactions, use anhydrous solvents to prevent hydrolysis.

-

Reaction Conditions: Be mindful that reaction conditions involving heat, light, or the presence of strong oxidizing or reducing agents may impact the stability of the compound.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for ensuring the stability of this compound from receipt to use.

Caption: Recommended Handling and Storage Workflow.

References

An In-depth Technical Guide to the Solubility of Quinoxalin-6-ylboronic acid hydrochloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for quinoxalin-6-ylboronic acid hydrochloride is limited. This guide provides solubility data for phenylboronic acid as a relevant proxy, alongside a detailed experimental protocol for determining the solubility of boronic acids, enabling researchers to ascertain the solubility of the title compound.

Introduction

This compound is a heterocyclic aromatic boronic acid derivative of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a common feature in a variety of pharmacologically active compounds, and the boronic acid moiety is a versatile functional group, most notably for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of the solubility of this compound in common organic solvents is critical for its synthesis, purification, formulation, and application in various chemical processes.

This technical guide aims to provide a foundational understanding of the solubility characteristics of this compound by presenting data on a structurally related compound and detailing a robust experimental method for solubility determination.

Quantitative Solubility Data (Proxy Data)

Due to the absence of specific quantitative solubility data for this compound, the following table summarizes the solubility of phenylboronic acid in various common organic solvents. This data can serve as a useful reference point for estimating the solubility behavior of this compound, though empirical determination is recommended for precise applications. Phenylboronic acid has been shown to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3]

Table 1: Solubility of Phenylboronic Acid in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of water) | Mole Fraction |

| Water | 0 | ~1.1 | - |

| Water | 20 | 1.9 | - |

| Water | 25 | ~2.5 | - |

| Chloroform | Ambient | Moderate | - |

| 3-Pentanone | Ambient | High | - |

| Acetone | Ambient | High | - |

| Dipropyl ether | Ambient | High | - |

| Methylcyclohexane | Ambient | Very Low | - |

Data compiled from multiple sources.[2][4] Note that the solubility of boronic acids can be influenced by their tendency to form anhydrides (boroxines).[2]

Experimental Protocol: Dynamic Method for Solubility Determination

A common and reliable technique for determining the solubility of a solid compound in a liquid solvent is the dynamic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][3][4]

Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, etc.)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition of the mixture should be known with high accuracy.

-

-

Heating and Observation:

-

Place the vessel in the thermostat bath and begin stirring the mixture to ensure homogeneity.

-

Slowly increase the temperature of the bath at a constant and slow rate (e.g., 0.1-0.5 °C/min).

-

-

Turbidity Measurement:

-

Continuously monitor the turbidity of the solution. This can be done visually or, for higher accuracy, by using a luminance probe or by observing the scattering of a laser beam passing through the solution.

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

-

Data Collection and Analysis:

-

Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction or g/100g solvent) versus temperature.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the dynamic method.

References

Physical and chemical characteristics of 6-quinoxalinylboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 6-quinoxalinylboronic acid hydrochloride. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug discovery, and development.

Core Chemical and Physical Properties

6-Quinoxalinylboronic acid hydrochloride is a solid, heterocyclic organic compound that belongs to the family of boronic acids. Its chemical structure incorporates a quinoxaline moiety, a bicyclic system containing a benzene ring fused to a pyrazine ring. The presence of the boronic acid group makes it a valuable reagent in various chemical transformations, particularly in carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of 6-Quinoxalinylboronic Acid Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BClN₂O₂ | |

| Molecular Weight | 210.43 g/mol | |

| CAS Number | 852362-25-5 | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | |

| Storage Temperature | Inert atmosphere, 2-8°C or room temperature | [1] |

Further quantitative data such as melting point and specific solubility values in various solvents are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Purification

While a specific, detailed, and publicly available synthesis protocol for 6-quinoxalinylboronic acid hydrochloride is not readily found, the general synthesis of arylboronic acids is well-established. A common route involves the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a halogenated quinoxaline with a trialkyl borate, followed by acidic workup.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 6-quinoxalinylboronic acid hydrochloride.

Purification:

The purification of arylboronic acids can be challenging but is often achieved through recrystallization. Common solvents for recrystallization include hot ethanol or aqueous mixtures.[2] Another reported method involves the formation of a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed to yield the purified boronic acid.[2] Column chromatography on silica gel can also be employed, though care must be taken to avoid degradation of the boronic acid on the stationary phase.[3]

Analytical Characterization

The identity and purity of 6-quinoxalinylboronic acid hydrochloride are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for the structural elucidation of 6-quinoxalinylboronic acid hydrochloride. The spectrum would be expected to show characteristic signals for the aromatic protons of the quinoxaline ring system. Spectral data for the free base, 6-quinoxalinylboronic acid, is publicly available and can serve as a reference.[4]

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common method for assessing the purity of boronic acids. A typical HPLC method for aromatic boronic acids might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape.[5][6] The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the compound over time.

Conceptual HPLC Analysis Workflow:

Caption: General workflow for the HPLC analysis of 6-quinoxalinylboronic acid hydrochloride.

Chemical Reactivity and Applications

The primary utility of 6-quinoxalinylboronic acid hydrochloride in synthetic chemistry lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction allows for the formation of a carbon-carbon bond between the quinoxaline core and various aryl or vinyl halides, providing a versatile method for the synthesis of more complex molecules.[8]

Suzuki-Miyaura Coupling Reaction:

Caption: Schematic of the Suzuki-Miyaura coupling reaction involving 6-quinoxalinylboronic acid hydrochloride.

Biological Activity and Drug Development Potential

The quinoxaline scaffold is a recognized pharmacophore present in numerous biologically active compounds. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[4]

Inhibition of Signaling Pathways:

Recent research has highlighted the potential of quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway.[4] The PI3K/mTOR signaling cascade is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Compounds that can dually inhibit PI3K and mTOR are of significant interest in oncology drug discovery.

Furthermore, boronic acids themselves have been shown to exhibit inhibitory activity against various enzymes. For instance, some boronic acid-containing compounds have been investigated as inhibitors of Rho GTPases, a family of small signaling proteins involved in regulating the actin cytoskeleton, cell migration, and cell cycle progression.[9][10] The dysregulation of Rho GTPase signaling is also associated with cancer.

Potential PI3K/mTOR Signaling Inhibition:

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Stability and Storage

Proper storage of 6-quinoxalinylboronic acid hydrochloride is crucial to maintain its integrity and reactivity. It is recommended to store the compound in an inert atmosphere, such as under argon or nitrogen, at temperatures between 2-8°C or at room temperature as indicated by the supplier.[1] Boronic acids can be susceptible to degradation, particularly protodeboronation, which is the cleavage of the carbon-boron bond. Stability studies, ideally using a validated stability-indicating HPLC method, should be conducted to establish a re-test period or shelf life under defined storage conditions.

Safety Information

6-Quinoxalinylboronic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on available information, the compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a specification sheet. All researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound and should perform their own characterization and validation studies.

References

- 1. research.wur.nl [research.wur.nl]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. What are Rho GTPase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

Functionalization of the Quoxaline Core with Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the functionalization of the quinoxaline core structure with boronic acids, a cornerstone of modern medicinal chemistry for the synthesis of novel therapeutic agents. The quinoxaline scaffold is a privileged bicyclic heteroaromatic system present in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial. The introduction of diverse substituents onto this core through robust and efficient methods like the Suzuki-Miyaura cross-coupling reaction is pivotal for the development of new chemical entities with tailored pharmacological profiles.

This guide provides a comprehensive overview of the key synthetic methodologies, with a focus on the palladium-catalyzed Suzuki-Miyaura reaction. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying chemical processes to facilitate a deeper understanding and practical application of these methods in a research and development setting.

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate offers a broad substrate scope and high functional group tolerance, making it ideal for the late-stage functionalization of complex molecules like quinoxaline derivatives.

The reaction typically involves a halo-substituted quinoxaline as the electrophilic partner and an aryl or heteroaryl boronic acid as the nucleophilic partner. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of a haloquinoxaline with a boronic acid can be depicted as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction for the functionalization of a haloquinoxaline.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) active species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of Quinoxalinylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of quinoxaline derivatives, with a focus on quinoxalinylboronic acids. This document summarizes key quantitative data from computational studies, details the methodologies employed in these theoretical investigations, and visualizes relevant biological pathways and experimental workflows. While specific data for a wide range of quinoxalinylboronic acids is still an emerging field of study, this guide leverages available information on closely related quinoxaline derivatives to provide a foundational understanding for researchers.

Introduction to Quinoxaline Derivatives and their Electronic Properties

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The electronic properties of these molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining their reactivity, stability, and biological activity.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating these properties. DFT allows for the calculation of various electronic parameters that can predict the behavior of these molecules and guide the design of new therapeutic agents.[1][2] The introduction of a boronic acid moiety to the quinoxaline scaffold can further modulate these electronic properties, potentially enhancing their therapeutic efficacy.

Quantitative Data on Electronic Properties

The electronic properties of quinoxaline derivatives can be quantified through computational methods. The HOMO and LUMO energies are particularly important, as the energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally corresponds to higher reactivity.

The following table summarizes the calculated HOMO and LUMO energies, as well as the energy gap, for a series of quinoxaline derivatives as reported in a study by Boulebd et al. (2020).[1][2] These calculations were performed using DFT at the B3LYP/6-311G(d,p) level of theory.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Q1 | -5.20 | -1.78 | 3.42 |

| Q2 | -4.89 | -1.78 | 3.11 |

| Q3 | -4.89 | -2.03 | 2.86 |

| Q4 | -4.59 | -1.82 | 2.77 |

| Q5 | -5.02 | -2.07 | 2.95 |

| Q6 | -4.89 | -2.28 | 2.61 |

| Q7 | -5.36 | -2.87 | 2.49 |

| Q8 | -3.29 | -1.02 | 2.27 |

| Q9 | -5.13 | -2.62 | 2.51 |

| Q10 | -5.42 | -3.00 | 2.42 |

| Q11 | -4.89 | -2.57 | 2.32 |

| Q12 | -4.31 | -1.98 | 2.33 |

| Q13 | -5.13 | -2.80 | 2.33 |

| Q14 | -5.36 | -3.12 | 2.24 |

| Q15 | -5.20 | -2.99 | 2.21 |

Experimental Protocols: Computational Methodology

The theoretical investigation of the electronic properties of quinoxaline derivatives is typically carried out using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost.

Detailed Methodology for DFT Calculations:

-

Molecular Geometry Optimization:

-

The initial three-dimensional structures of the quinoxaline derivatives are constructed using molecular modeling software.

-

Geometry optimization is performed to find the lowest energy conformation of each molecule. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

A common functional and basis set combination for this purpose is B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional with the 6-311G(d,p) basis set.[1][2]

-

-

Calculation of Electronic Properties:

-

Once the geometries are optimized, single-point energy calculations are performed to determine the electronic properties.

-

The energies of the HOMO and LUMO are calculated. The energy difference between these frontier molecular orbitals provides the HOMO-LUMO gap.

-

Other electronic properties such as dipole moment, ionization potential, and electron affinity can also be computed from the output of these calculations.

-

-

Software:

-

These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

-

Visualization of Signaling Pathways and Workflows

a) PARP-1 Inhibition Signaling Pathway

Quinoxaline derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. The following diagram illustrates the signaling pathway of PARP-1 in response to DNA damage and the effect of its inhibition.

Caption: PARP-1 inhibition pathway.

b) Experimental Workflow for Theoretical Studies

The following diagram outlines a typical workflow for the theoretical study of the electronic properties of quinoxalinylboronic acids.

Caption: Computational workflow.

Conclusion

Theoretical studies, particularly those employing DFT, provide invaluable insights into the electronic properties of quinoxalinylboronic acids and related derivatives. The calculated electronic parameters, such as HOMO-LUMO energies, are instrumental in understanding their chemical reactivity and potential as therapeutic agents. The inhibition of key cellular targets like PARP-1 by these compounds presents a promising avenue for drug development, particularly in oncology. The methodologies and workflows outlined in this guide serve as a foundation for researchers to further explore this important class of molecules and design novel compounds with enhanced biological activity.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Quinoxalin-6-ylboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed pharmaceuticals.[1] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, antibacterial, and kinase inhibitory effects.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of Quinoxalin-6-ylboronic acid hydrochloride with various aryl halides, a key step in the synthesis of novel quinoxaline-based compounds for drug discovery and development.

Quinoxaline derivatives have been identified as potent inhibitors of critical cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][3] The ability to functionalize the quinoxaline core at the 6-position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting this and other important biological pathways.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving heteroarylboronic acids with various aryl halides. The conditions and yields are indicative of what can be expected for the coupling of this compound, though optimization for specific substrates is recommended.

Table 1: Suzuki-Miyaura Coupling of Heteroarylboronic Acids with Aryl Bromides

| Entry | Aryl Bromide | Heteroarylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 74 |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 82 |

| 3 | 4-Bromobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 12 | 92 |

| 4 | 2-Bromotoluene | Indole-5-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 85 |

| 5 | 3-Bromopyridine | Thiophene-3-boronic acid | Pd(OAc)₂ (0.25) / Ligand (0.5) | K₂CO₃ (2) | Dioxane | 100 | 12 | 88 |

Table 2: Suzuki-Miyaura Coupling of Heteroarylboronic Acids with Aryl Chlorides

| Entry | Aryl Chloride | Heteroarylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | K₃PO₄ (3) | Dioxane | 110 | 24 | 75 |

| 2 | 2-Amino-5-chloropyridine | Indole-5-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 120 | 20 | 77 |

| 3 | 5-Chlorobenzoxazole | Indole-5-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 120 | 18 | 91 |

| 4 | 2-Chloropyrazine | Furan-3-boronic acid | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ (2) | Dioxane | 100 | 12 | 96 |

| 5 | 4-Chloroanisole | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / Ligand (4) | Cs₂CO₃ (3) | Toluene | 110 | 24 | 65 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide or aryl chloride) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0-4.0 equiv, note: an additional equivalent is often required to neutralize the hydrochloride salt)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

-

Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum or a screw cap with a Teflon liner. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture, to a concentration of approximately 0.1 M in the limiting reagent) via syringe.

-

Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (usually 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylquinoxaline derivative.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Quinoxalin-6-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of quinoxalin-6-ylboronic acid with various aryl and heteroaryl halides. The quinoxaline moiety is a significant scaffold in medicinal chemistry, and its functionalization via C-C bond formation is a key strategy in the development of novel therapeutic agents.

The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as quinoxalin-6-ylboronic acid, with an organic halide or triflate in the presence of a base.[1][2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially when dealing with heteroaromatic substrates which can present unique challenges such as catalyst inhibition and protodeboronation.[3]

Catalyst and Ligand Selection

The success of the Suzuki-Miyaura coupling of quinoxalin-6-ylboronic acid is highly dependent on the palladium source and the associated ligand. Electron-rich and sterically hindered phosphine ligands are often employed to promote the catalytic cycle and prevent catalyst deactivation.

Common Palladium Sources:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

Effective Ligands:

-

Buchwald-type biaryl phosphine ligands: These are generally highly effective for heteroaryl couplings. Examples include:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

-

Triphenylphosphine (PPh₃): A common and cost-effective ligand, often used in the form of Pd(PPh₃)₄.

The combination of a palladium precatalyst with a bulky, electron-rich ligand often leads to higher yields and faster reaction times, particularly with challenging substrates like heteroaryl chlorides.

Base and Solvent Selection

The choice of base and solvent system is also crucial for an efficient coupling reaction. The base is required to activate the boronic acid for transmetalation. The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions.

Common Bases:

-

Potassium Carbonate (K₂CO₃)

-

Cesium Carbonate (Cs₂CO₃)

-

Potassium Phosphate (K₃PO₄)

Common Solvents:

-

1,4-Dioxane

-

Toluene

-

Tetrahydrofuran (THF)

-

A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is often used to aid in the dissolution of the base.

Anhydrous conditions can be beneficial in minimizing protodeboronation of the heteroaryl boronic acid, a common side reaction.[4]

Data Presentation

The following tables summarize representative yields for Suzuki-Miyaura coupling reactions involving quinoxaline and other heteroaryl boronic acids with various aryl halides. These data are intended to provide a general expectation of reaction outcomes and highlight the influence of different catalytic systems.

Table 1: Suzuki-Miyaura Coupling of 2-Chloro-6-arylquinoxalines with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 |

| 2 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 67 |

| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 |

| 5 | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 96 |

Data adapted from a study on the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline.[5]

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids/Esters with Aryl Halides

| Entry | Heteroaryl Boronic Species | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pyridine-3-boronic acid | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | Furan-2-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 80 | 88 |

| 3 | Thiophene-2-boronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 92 |

| 4 | Indole-5-boronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 91 |

This table presents a compilation of data from various sources to illustrate the general conditions for heteroaryl Suzuki-Miyaura couplings.[6][7][8]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of quinoxalin-6-ylboronic acid with an aryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol: Suzuki-Miyaura Coupling of Quinoxalin-6-ylboronic Acid

Materials:

-

Quinoxalin-6-ylboronic acid (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add the quinoxalin-6-ylboronic acid, the aryl or heteroaryl halide, the palladium catalyst, and the phosphine ligand.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of the inert gas, add the base and the anhydrous solvent.

-

Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathways and Workflows

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Quinoxalin-6-ylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These scaffolds are integral to the development of novel therapeutic agents, exhibiting a wide range of pharmacological properties including anticancer, antiviral, antibacterial, and kinase inhibitory activities.[3][4][5] The functionalization of the quinoxaline core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

One powerful and versatile method for the C-C bond formation in the synthesis of functionalized quinoxalines is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction between an organoboronic acid and an organic halide offers a robust and efficient means to introduce aryl or heteroaryl moieties onto the quinoxaline scaffold. Quinoxalin-6-ylboronic acid hydrochloride is a key building block in this context, enabling the synthesis of a variety of 6-substituted quinoxaline derivatives with significant therapeutic potential.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound, with a focus on the preparation of potential kinase inhibitors.

Application: Synthesis of 6-(Pyrazol-4-yl)quinoxaline Derivatives as Potential Kinase Inhibitors

The introduction of a pyrazole ring at the 6-position of the quinoxaline nucleus can lead to compounds with potent kinase inhibitory activity. Many kinase inhibitors target the ATP-binding site of the enzyme, and the quinoxaline scaffold, appropriately substituted, can serve as a hinge-binding motif. The appended pyrazole ring can form additional interactions within the active site, enhancing potency and selectivity.

General Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating 6-(pyrazol-4-yl)quinoxaline derivatives as potential kinase inhibitors is outlined below.

Caption: Workflow for the synthesis and biological evaluation of 6-(pyrazol-4-yl)quinoxaline derivatives.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with 4-Bromo-1H-pyrazole

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 6-(1H-pyrazol-4-yl)quinoxaline.

Materials:

-

This compound

-

4-Bromo-1H-pyrazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.2 equiv.), 4-bromo-1H-pyrazole (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Seal the tube with a septum and purge with argon for 15 minutes.

-

Under a positive pressure of argon, add K₃PO₄ (3.0 equiv.) followed by anhydrous 1,4-dioxane and degassed water (4:1 v/v, to achieve a 0.1 M concentration relative to the halide).

-

Place the reaction mixture in a pre-heated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(1H-pyrazol-4-yl)quinoxaline.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase (e.g., a tyrosine kinase).

Materials:

-

Synthesized 6-(pyrazol-4-yl)quinoxaline derivatives

-

Recombinant kinase

-

Kinase substrate (e.g., a peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Staurosporine (positive control)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compounds and staurosporine in the kinase assay buffer.

-

In a 96-well plate, add the kinase and the test compound solution. Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for the recommended time at the optimal temperature for the specific kinase.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay

This protocol describes a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

-

Synthesized 6-(pyrazol-4-yl)quinoxaline derivatives

-

Cancer cell line (e.g., a cell line with known kinase dependency)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for 48-72 hours.

-

Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The quantitative data from the synthesis and biological evaluation should be summarized in tables for clear comparison.

Table 1: Synthesis of 6-(Pyrazol-4-yl)quinoxaline Derivatives via Suzuki-Miyaura Coupling

| Entry | 4-Halopyrazole | Product | Yield (%) |

| 1 | 4-Bromo-1H-pyrazole | 6-(1H-Pyrazol-4-yl)quinoxaline | Data not available |

| 2 | 4-Bromo-1-methyl-1H-pyrazole | 6-(1-Methyl-1H-pyrazol-4-yl)quinoxaline | Data not available |

| ... | ... | ... | ... |

Table 2: Biological Activity of 6-(Pyrazol-4-yl)quinoxaline Derivatives

| Compound | Kinase IC₅₀ (nM) | Cell Line GI₅₀ (µM) |

| Product from Entry 1 | Data not available | Data not available |

| Product from Entry 2 | Data not available | Data not available |

| Staurosporine (Control) | Known value | Known value |

| ... | ... | ... |

Note: Specific biological activity data for compounds synthesized directly from this compound is not available in the searched literature. This table is a template for presenting biological evaluation data.

Signaling Pathway Analysis

To elucidate the mechanism of action of the active compounds, Western blot analysis can be performed to investigate their effects on key signaling pathways. For instance, if the compounds are designed as inhibitors of a specific tyrosine kinase, the phosphorylation status of that kinase and its downstream substrates can be examined.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 6-(pyrazol-4-yl)quinoxaline derivative.

Conclusion